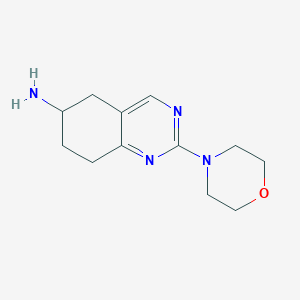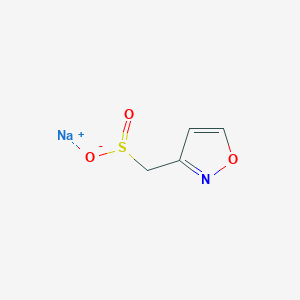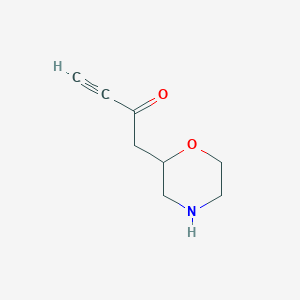![molecular formula C23H23N3O5 B13166925 5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)
5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, an oxadiazole ring, and a carboxylic acid functional group
Vorbereitungsmethoden
The synthesis of 5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Oxadiazole Formation: The oxadiazole ring is formed through a cyclization reaction involving the appropriate precursors under specific conditions, such as the use of a dehydrating agent.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxylic acid group, resulting in the formation of reduced derivatives.
Substitution: The Fmoc group can be substituted under specific conditions, such as treatment with piperidine, to yield the deprotected amino acid.
Coupling Reactions: The compound is often used in peptide synthesis, where it acts as a coupling agent to form peptide bonds
Wissenschaftliche Forschungsanwendungen
5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Peptide Synthesis: The compound is widely used as a coupling agent in the synthesis of peptides, where it helps in the formation of peptide bonds.
Biological Studies: It is used in the study of biological processes, particularly those involving peptides and proteins.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including the development of peptide-based drugs.
Material Science: Its unique structural properties make it of interest in the development of novel materials with specific chemical functionalities
Wirkmechanismus
The mechanism of action of 5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid involves its role as a coupling agent in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group is free to react with carboxyl groups to form peptide bonds. The oxadiazole ring and carboxylic acid group also contribute to the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid include:
Fmoc-Amino Acids: These compounds also feature the Fmoc protecting group and are used in peptide synthesis.
Boc-Amino Acids: These compounds use the tert-butyloxycarbonyl (Boc) group for protection and are an alternative to Fmoc-protected amino acids.
Oxadiazole Derivatives: Compounds with the oxadiazole ring structure, which are explored for various chemical and biological applications
The uniqueness of this compound lies in its combination of the Fmoc group, oxadiazole ring, and carboxylic acid group, which together confer specific reactivity and stability properties that are valuable in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C23H23N3O5 |
|---|---|
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
5-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C23H23N3O5/c1-13(2)11-19(21-25-20(22(27)28)26-31-21)24-23(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,24,29)(H,27,28) |
InChI-Schlüssel |
RCCWVLSKOANOLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1=NC(=NO1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)




![(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol](/img/structure/B13166914.png)
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B13166916.png)


![1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13166938.png)
